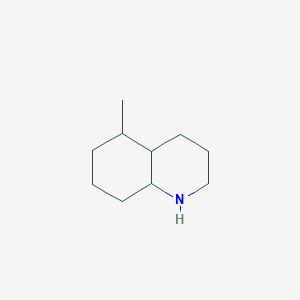
5-Methyl-decahydroquinoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Methyl-decahydroquinoline is a heterocyclic organic compound that belongs to the class of decahydroquinolines. These compounds are characterized by a quinoline ring system that has been fully hydrogenated, resulting in a saturated bicyclic structure. The addition of a methyl group at the 5th position further distinguishes this compound. Decahydroquinolines are known for their diverse biological activities and are found in various natural products, including alkaloids from poison frogs and marine organisms .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 5-Methyl-decahydroquinoline can be achieved through several methods. One common approach involves the catalytic hydrogenation of quinoline derivatives. For instance, the hydrogenation of 5-methylquinoline over a platinum catalyst can yield this compound . Another method involves the reduction of 5-methyl-2,3,4,5-tetrahydroquinoline using sodium borohydride or lithium aluminum hydride .
Industrial Production Methods: Industrial production of this compound typically involves large-scale catalytic hydrogenation processes. These processes are optimized for high yield and purity, often employing continuous flow reactors and advanced catalytic systems to ensure efficient hydrogenation .
Analyse Chemischer Reaktionen
Types of Reactions: 5-Methyl-decahydroquinoline undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinoline derivatives.
Reduction: Further reduction can lead to the formation of fully saturated amines.
Substitution: Electrophilic substitution reactions can occur at the nitrogen atom or the aromatic ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as alkyl halides and acyl chlorides are used for substitution reactions.
Major Products:
Oxidation: Quinoline derivatives.
Reduction: Fully saturated amines.
Substitution: Alkylated or acylated derivatives.
Wissenschaftliche Forschungsanwendungen
5-Methyl-decahydroquinoline has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It is used in the study of biological pathways and enzyme interactions.
Medicine: It has potential therapeutic applications, particularly in the development of drugs targeting the central nervous system.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals
Wirkmechanismus
The mechanism of action of 5-Methyl-decahydroquinoline involves its interaction with specific molecular targets. For instance, it has been shown to inhibit nicotinic acetylcholine receptors, which are involved in neurotransmission. This inhibition can lead to various pharmacological effects, including analgesic and anti-inflammatory properties . The compound’s interaction with these receptors is mediated through binding to specific sites on the receptor, leading to conformational changes that inhibit receptor function .
Vergleich Mit ähnlichen Verbindungen
Decahydroquinoline: The parent compound without the methyl group.
2-Methyl-decahydroquinoline: A similar compound with the methyl group at the 2nd position.
5,6,7,8-Tetrahydroquinoline: A partially hydrogenated derivative of quinoline
Uniqueness: 5-Methyl-decahydroquinoline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the methyl group at the 5th position enhances its stability and alters its interaction with biological targets compared to other decahydroquinoline derivatives .
Eigenschaften
Molekularformel |
C10H19N |
|---|---|
Molekulargewicht |
153.26 g/mol |
IUPAC-Name |
5-methyl-1,2,3,4,4a,5,6,7,8,8a-decahydroquinoline |
InChI |
InChI=1S/C10H19N/c1-8-4-2-6-10-9(8)5-3-7-11-10/h8-11H,2-7H2,1H3 |
InChI-Schlüssel |
KRJIMLKBVJCHCH-UHFFFAOYSA-N |
Kanonische SMILES |
CC1CCCC2C1CCCN2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-Methyl-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine](/img/structure/B13329524.png)
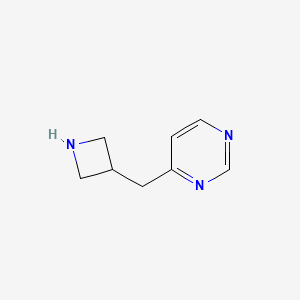
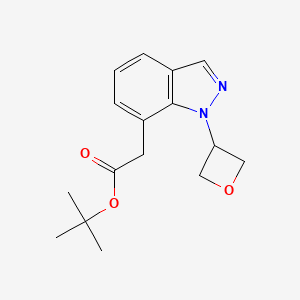

![[2-(Propan-2-YL)pyrazolo[1,5-A]pyrimidin-3-YL]methanamine](/img/structure/B13329545.png)



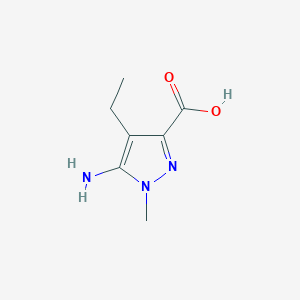
![2-Azaspiro[4.5]decan-4-ol](/img/structure/B13329577.png)
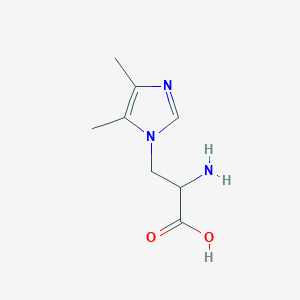

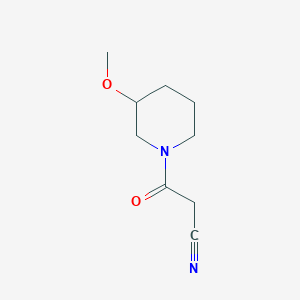
![2-(Methoxycarbonyl)-7-methylpyrazolo[1,5-a]pyrimidine-5-carboxylic acid](/img/structure/B13329607.png)
